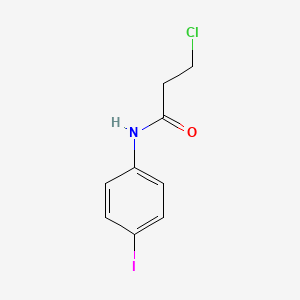

3-chloro-N-(4-iodophenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-iodophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSVPZQNUZOGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291550 | |

| Record name | 3-Chloro-N-(4-iodophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21261-74-5 | |

| Record name | 3-Chloro-N-(4-iodophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21261-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(4-iodophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the Aromatic Ring:

Positional Isomers: The iodo and amide groups can be moved to different positions on the phenyl ring to investigate the importance of the substitution pattern. For example, synthesizing 3-chloro-N-(3-iodophenyl)propanamide or 3-chloro-N-(2-iodophenyl)propanamide.

Electronic Effects: The iodine atom can be replaced with other substituents to modulate the electronic properties of the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can be introduced. These analogues are synthesized from the corresponding substituted anilines.

Halogen Substitution: Replacing iodine with other halogens (F, Cl, Br) can explore the role of halogen bonding and lipophilicity.

Modification of the Aliphatic Chain:

Chain Length: The propanamide chain can be shortened (ethanamide) or lengthened (butanamide) to probe the optimal distance between the phenyl ring and the terminal chloro group.

Substitution on the Chain: As discussed in 2.2.2, introducing substituents (e.g., methyl, hydroxyl) on the chain can introduce chirality and additional interaction points.

Replacement of Chlorine: The terminal chlorine atom is a reactive handle. It can be replaced by other functional groups via nucleophilic substitution to generate a library of derivatives. For example, reaction with amines, thiols, or azides would yield amino, thioether, or azido (B1232118) derivatives, respectively.

| Modification Site | Analogue Structure | Synthetic Rationale | SAR Question |

|---|---|---|---|

| Aromatic Ring (Electronics) | 3-chloro-N-(4-nitrophenyl)propanamide | Acylation of 4-nitroaniline | Effect of electron-withdrawing group |

| Aromatic Ring (Halogen) | 3-chloro-N-(4-bromophenyl)propanamide | Acylation of 4-bromoaniline | Role of halogen size and polarizability |

| Aliphatic Chain (Length) | 4-chloro-N-(4-iodophenyl)butanamide | Acylation of 4-iodoaniline (B139537) with 4-chlorobutyryl chloride | Importance of linker length |

| Aliphatic Chain (Substitution) | 3-azido-N-(4-iodophenyl)propanamide | SN2 reaction of the parent compound with sodium azide | Introduction of a versatile chemical handle/pharmacophore |

| Aliphatic Chain (Chirality) | (R/S)-2-methyl-3-chloro-N-(4-iodophenyl)propanamide | Acylation with (R/S)-2-methyl-3-chloropropionyl chloride | Probing stereospecific interactions |

Strategies for Systematic Structural Modification

Systematic structural modification of this compound can be undertaken to explore the structure-activity relationships of its derivatives in various contexts, including medicinal and materials chemistry. These modifications can be categorized into three main areas: alteration of the N-(4-iodophenyl) moiety, modification of the propanamide linker, and substitution of the terminal chlorine atom.

Modification of the N-(4-iodophenyl) Moiety:

The aromatic ring of the 4-iodoaniline precursor offers several avenues for modification. The iodine atom can be replaced or used as a handle for further transformations. For instance, it can be substituted with other functional groups through cross-coupling reactions. Additionally, the aromatic ring itself can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Modification of the Propanamide Linker:

The propanamide linker can be altered to change the spacing and flexibility between the aromatic ring and the terminal chloro group. This can be achieved by using different acylating agents in the initial synthesis, such as those with longer or shorter alkyl chains, or by introducing branching or unsaturation.

Substitution of the Terminal Chlorine Atom:

The terminal chlorine atom is a reactive site that can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position, leading to a diverse array of derivatives.

A hypothetical scheme for the structural modification of this compound is presented below. This outlines potential derivatization pathways that can be explored.

| Modification Site | Reagent/Reaction Type | Resulting Functional Group |

| N-(4-iodophenyl) Moiety | Suzuki Coupling | Aryl or Heteroaryl |

| N-(4-iodophenyl) Moiety | Sonogashira Coupling | Alkynyl |

| N-(4-iodophenyl) Moiety | Buchwald-Hartwig Amination | Amino |

| Propanamide Linker | Use of alternative acyl chlorides | Varied linker length/rigidity |

| Terminal Chlorine | Nucleophilic Substitution (e.g., NaN3) | Azido |

| Terminal Chlorine | Nucleophilic Substitution (e.g., R-SH) | Thioether |

| Terminal Chlorine | Nucleophilic Substitution (e.g., R-OH) | Ether |

| Terminal Chlorine | Nucleophilic Substitution (e.g., R2NH) | Tertiary Amine |

Combinatorial and Parallel Synthesis Methodologies

The structural features of this compound make it a suitable scaffold for the generation of chemical libraries through combinatorial and parallel synthesis techniques. These approaches allow for the rapid synthesis of a large number of derivatives for high-throughput screening. Both solution-phase and solid-phase parallel synthesis strategies can be envisioned for this purpose.

Solution-Phase Parallel Synthesis:

In a solution-phase approach, an array of structurally diverse building blocks can be reacted with the core scaffold in a parallel fashion. For example, a library of derivatives could be generated by reacting this compound with a collection of different amines, thiols, or alcohols to displace the terminal chlorine atom. This would result in a library of compounds with varying substituents at this position.

Solid-Phase Parallel Synthesis:

Solid-phase synthesis offers advantages in terms of purification and automation. A potential solid-phase strategy would involve immobilizing a precursor to this compound onto a solid support. For instance, 4-iodoaniline could be attached to a resin, followed by acylation with 3-chloropropanoyl chloride. Subsequent displacement of the chlorine with a diverse set of nucleophiles, followed by cleavage from the resin, would yield a library of purified products. This methodology is particularly efficient for creating large and diverse chemical libraries.

A representative workflow for the parallel synthesis of a library of this compound derivatives is outlined in the following table. This example focuses on the derivatization of the terminal chloro group.

| Step | Procedure | Reagents/Conditions |

| 1 | Parallel Dispensing of Scaffold | A solution of this compound in a suitable solvent (e.g., DMF) is dispensed into an array of reaction vessels (e.g., a 96-well plate). |

| 2 | Parallel Addition of Nucleophiles | A library of diverse nucleophiles (e.g., primary and secondary amines, thiols, phenols) is added to the individual reaction vessels. |

| 3 | Reaction | The reaction plate is heated and agitated to drive the nucleophilic substitution reactions to completion. |

| 4 | Work-up and Purification | The reactions are quenched, and the products are purified in a parallel fashion, for example, using automated liquid-liquid extraction or solid-phase extraction. |

| 5 | Analysis and Characterization | The resulting library of compounds is analyzed for purity and identity using techniques such as LC-MS. |

Through the application of these synthetic and derivatization strategies, a wide range of analogs of this compound can be generated, facilitating the exploration of their chemical and biological properties.

Preclinical Pharmacological and Biological Investigations of 3 Chloro N 4 Iodophenyl Propanamide

In Vitro Biological Activity Profiling and Mechanistic Studies

No data is available on the in vitro biological activity of 3-chloro-N-(4-iodophenyl)propanamide.

Cellular Assays for Biological Response and Pathway Perturbation

There are no published studies describing the use of cellular assays to evaluate the biological response to this compound or its effect on cellular pathways.

Enzyme Inhibition, Receptor Binding, and Ligand-Target Interaction Assays

Information regarding the potential of this compound to inhibit enzymes or bind to specific biological receptors is not available in the current scientific literature.

Elucidation of Molecular Targets and Downstream Signaling Pathways

There are no reports on the identification of molecular targets for this compound.

Target Identification and Validation Techniques (e.g., affinity chromatography, proteomics)

No studies utilizing techniques such as affinity chromatography, proteomics, or other target identification methods for this compound have been found.

Analysis of Intracellular Signaling Cascades Affected by this compound

As no molecular target has been identified, there is consequently no information on any downstream intracellular signaling cascades affected by this compound.

In Vivo Preclinical Efficacy Models and Pharmacodynamic Analysis

There is no available data from in vivo preclinical studies to assess the efficacy or pharmacodynamic properties of this compound.

Evaluation in Disease-Relevant Animal Models

No data is available in the scientific literature regarding the evaluation of this compound in any disease-relevant animal models.

Pharmacodynamic Biomarker Analysis in Preclinical Studies

There are no published preclinical studies that have investigated or identified pharmacodynamic biomarkers for this compound. Consequently, information on target engagement and pathway modulation for this specific compound is unavailable.

Investigative Studies on Cellular and Subcellular Distribution

Specific studies on the cellular and subcellular distribution of this compound have not been reported in the available literature.

Cellular Uptake Mechanisms and Intracellular Localization

Information detailing the cellular uptake mechanisms and the subsequent intracellular localization of this compound is not available.

Preclinical Metabolic Stability and Metabolite Identification

There are no published data from in vitro or animal model studies on the metabolic stability of this compound, nor have any of its potential metabolites been identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Chloro N 4 Iodophenyl Propanamide Analogues

Comprehensive SAR Elucidation for Biological Activity

The structure-activity relationship (SAR) for analogues of 3-chloro-N-(4-iodophenyl)propanamide is a critical aspect of understanding their biological function. It involves systematically modifying the chemical structure to observe corresponding changes in biological activity, thereby identifying key molecular features essential for interaction with a biological target.

Impact of Substituent Effects on Efficacy and Potency

The biological activity of N-phenylpropanamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the propanamide side chain. nih.govnih.gov The parent structure, this compound, possesses two key substituents: a chlorine atom on the propanamide chain and an iodine atom on the phenyl ring.

Phenyl Ring Substitutions: The 4-iodo substituent on the phenyl ring plays a crucial role. Halogens like iodine can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding. The size, electronegativity, and lipophilicity of the substituent at this position are determining factors for potency. For instance, replacing the iodine with other halogens (F, Cl, Br) or with alkyl or alkoxy groups would systematically alter these properties, leading to variations in biological activity. Studies on related N-aryl compounds have shown that small structural changes, such as modifying the substitution pattern of an aromatic ring, can lead to significant changes in biological activities. drugdesign.org

Propanamide Chain Substitutions: The 3-chloro group on the propanamide chain is another key feature. This electrophilic center can potentially engage in covalent or strong polar interactions with a target receptor. Its removal or replacement with other groups, such as a hydroxyl or a methyl group, would directly probe its importance for activity.

The following table illustrates hypothetical SAR data based on trends observed in similar compound series, demonstrating how substituent modifications could affect biological potency.

| Compound ID | Phenyl Ring Substituent (R1) | Propanamide Chain Substituent (R2) | Hypothetical IC₅₀ (µM) |

| 1 | 4-Iodo | 3-Chloro | 1.2 |

| 2 | 4-Chloro | 3-Chloro | 2.5 |

| 3 | 4-Bromo | 3-Chloro | 1.8 |

| 4 | 4-Methyl | 3-Chloro | 5.1 |

| 5 | 4-Methoxy | 3-Chloro | 4.3 |

| 6 | 4-Iodo | 3-Hydroxy | 8.7 |

| 7 | 4-Iodo | 3-H (unsubstituted) | 15.0 |

This table is for illustrative purposes to demonstrate SAR principles.

Conformational Analysis and Identification of Bioactive Conformations

The bioactive conformation is the specific spatial arrangement of the molecule when it is bound to its target. ub.edu Identifying this conformation is a key objective of drug design. ijpsr.comrsc.org For many drug-like molecules, the bioactive conformation is often a low-energy state that is readily accessible in solution. ub.edu For N-phenylpropanamide analogues, the dihedral angle between the phenyl ring and the amide plane is a critical conformational parameter. nih.gov Steric hindrance from substituents can prevent the amide group from adopting a coplanar conformation with the benzene (B151609) ring, which can significantly impact binding affinity. nih.gov Computational methods, such as molecular mechanics and quantum mechanics, are used to explore the conformational landscape and identify low-energy conformers that are likely to be biologically relevant. ub.eduresearchgate.net The goal is to find a conformation that presents the key interacting groups in the optimal orientation for binding to the receptor. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are invaluable. jubilantbiosys.comnih.gov These approaches rely on the information from a set of molecules known to be active at the target to develop a model, or pharmacophore, that defines the essential structural features required for activity. nih.govresearchgate.net

Derivation and Validation of Pharmacophore Models

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.netdovepress.com For a series of this compound analogues, a pharmacophore model would be derived by superimposing the low-energy, bioactive conformations of several active compounds and identifying the common chemical features.

A plausible pharmacophore model for this series would likely include:

An aromatic/hydrophobic center corresponding to the iodophenyl ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H group.

A halogen bond donor feature associated with the iodine atom.

An electrophilic or hydrogen bond acceptor feature for the chlorine atom.

The following table summarizes these potential pharmacophoric features.

| Feature Type | Description | Potential Molecular Moiety |

| Aromatic (AR) | Hydrophobic interaction | 4-Iodophenyl ring |

| Hydrogen Bond Acceptor (HBA) | Interaction with a hydrogen bond donor on the receptor | Amide carbonyl oxygen (C=O) |

| Hydrogen Bond Donor (HBD) | Interaction with a hydrogen bond acceptor on the receptor | Amide N-H group |

| Halogen Bond Donor (HBD) | Specific interaction with a nucleophilic site on the receptor | Iodine atom |

| Hydrophobic/Electrophilic | Interaction with hydrophobic pockets or nucleophilic residues | 3-Chloroethyl group |

Once generated, the pharmacophore model must be validated. This is typically done by using it to screen a database containing known active and inactive compounds (decoys). A robust model should be able to successfully identify the active molecules while rejecting the inactive ones. dovepress.com

Application in Virtual Screening for Novel Chemical Scaffolds

A validated pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new molecules that possess the key pharmacophoric features but have a different underlying chemical structure, known as a new scaffold. nih.govnih.gov This process, often called scaffold hopping, is a powerful strategy for discovering novel classes of compounds that may have improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

The screening process involves computationally fitting millions of compounds from databases like ZINC or ChEMBL against the pharmacophore query. nih.gov Molecules that match the query's features in the correct 3D arrangement are selected as "hits." These hits can then be acquired or synthesized for biological testing, potentially leading to the discovery of entirely new lead compounds. researchgate.net

Exploration of Physicochemical Parameters Influencing Biological Performance

The biological performance of a drug is not solely dependent on its binding affinity to the target but is also heavily influenced by its physicochemical properties. slideshare.net These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Key parameters for the this compound series include lipophilicity, solubility, molecular weight, and polar surface area.

Lipophilicity (LogP): This parameter, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), affects a molecule's ability to cross biological membranes. The iodine and chlorine atoms contribute significantly to the lipophilicity of the parent compound.

Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The amide group is the primary contributor to the PSA of these analogues.

Molecular Weight (MW): MW is a fundamental property that influences many aspects of a drug's behavior. Generally, lower molecular weights are preferred for better absorption and distribution.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| This compound | C₉H₉ClINO | 310.53 | 3.4 | 29.1 |

| 3-chloro-N-(4-chlorophenyl)propanamide nih.gov | C₉H₉Cl₂NO | 218.08 | 2.6 | 29.1 |

| 3-chloro-N-(4-hydroxyphenyl)propanamide nih.gov | C₉H₁₀ClNO₂ | 199.63 | 1.6 | 49.3 |

| N-phenylpropanamide nih.gov | C₉H₁₁NO | 149.19 | 1.6 | 29.1 |

Data for analogues sourced from PubChem. Data for the title compound is calculated based on its structure.

Role of Lipophilicity and Polarity in Cellular Permeation and Distribution

The ability of a drug candidate to cross biological membranes and distribute to its target site is fundamentally governed by its physicochemical properties, primarily lipophilicity and polarity. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a molecule's preference for a lipid versus an aqueous environment. For a compound to effectively traverse the lipid bilayer of a cell membrane, a moderate level of lipophilicity is generally required.

In the context of this compound analogues, modifications to either the N-aryl ring or the propanamide side chain can significantly alter lipophilicity. The introduction of hydrophobic substituents, such as alkyl groups or additional halogens, on the phenyl ring is expected to increase the log P value. Conversely, incorporating polar groups, like hydroxyl (-OH) or amino (-NH2) groups, would decrease lipophilicity and increase polarity.

The polarity of the molecule, influenced by the presence of hydrogen bond donors and acceptors, also plays a critical role. The amide linkage in the propanamide backbone is a key polar feature. While essential for potential interactions with a biological target, excessive polarity can hinder membrane crossing. The interplay between lipophilicity and polarity must be finely tuned to achieve an optimal balance for both membrane permeation and sufficient aqueous solubility for distribution in the bloodstream. For instance, studies on chloroacetamide derivatives have shown that the nature of hydrocarbon substituents significantly affects water solubility, which in turn shapes the biological profile of the compounds. nih.govresearchgate.net

Table 1: Predicted Lipophilicity of Hypothetical this compound Analogues This table presents predicted log P values to illustrate the effect of substituents on lipophilicity. Actual experimental values may vary.

sortsortsortsortSteric and Electronic Effects on Target Binding Affinity

Beyond influencing transport and distribution, the structural features of this compound analogues directly impact their interaction with a biological target. Steric and electronic effects are paramount in determining the binding affinity and, consequently, the biological activity.

Electronic Effects: The electronic properties of substituents, characterized by their ability to donate or withdraw electron density, modify the charge distribution across the molecule. This can influence key interactions such as hydrogen bonds, ionic bonds, and halogen bonds. The Hammett substituent constant (σ) is a common parameter used in QSAR to quantify these electronic effects. spu.edu.syetamu.edu

In this compound, the chlorine and iodine atoms are electron-withdrawing groups. The iodine atom, in particular, is known to participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site. The strength of this interaction can be modulated by other substituents on the phenyl ring. Electron-withdrawing groups elsewhere on the ring can enhance the halogen bond strength, while electron-donating groups may reduce it. etamu.eduresearchgate.net 3D-QSAR studies on other N-aryl compounds have often shown that the presence of electron-withdrawing groups on the phenyl ring is favorable for activity.

The chloroacetamide moiety itself is an electrophilic "warhead" in some contexts, capable of forming covalent bonds with nucleophilic residues (like cysteine) in a target protein. The reactivity of this group can be modulated by the electronic environment of the N-aryl substituent.

Table 2: Influence of Phenyl Ring Substituents on Target Binding Affinity in N-Aryl Propanamide Analogues This table provides a qualitative and quantitative illustration of how different substituents might affect binding affinity, based on general SAR principles. IC50 is the half-maximal inhibitory concentration.

sortsortsortsortsortComputational Chemistry and Chemoinformatics Investigations of 3 Chloro N 4 Iodophenyl Propanamide

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3-chloro-N-(4-iodophenyl)propanamide, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the elucidation of the binding mode and the key interactions that stabilize the ligand-protein complex. For instance, in studies of similar chloroacetamide derivatives, docking has been used to identify interactions with the active sites of enzymes like cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). mdpi.comsemanticscholar.org

The analysis of the docked pose of this compound would involve identifying potential hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom, in particular, could participate in significant halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. A hypothetical interaction analysis is presented in Table 1.

| Interaction Type | Potential Interacting Residues (Illustrative) |

| Hydrogen Bond | Amide N-H with backbone carbonyl of Aspartic Acid |

| Hydrogen Bond | Carbonyl O with side chain of Serine |

| Hydrophobic Interaction | Phenyl ring with side chains of Leucine, Valine |

| Halogen Bond | Iodine atom with backbone carbonyl of Glycine |

Table 1: Illustrative Ligand-Target Interactions for this compound. This table provides a hypothetical summary of the types of non-covalent interactions that could be identified through molecular docking analysis.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can confirm the stability of the predicted binding mode and reveal subtle conformational changes that may occur upon ligand binding. researchgate.net

A crucial aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target. Molecular docking programs provide scoring functions that estimate the binding energy, giving a preliminary ranking of potential drug candidates. For example, docking studies on phenoxyacetanilide derivatives against the COX-2 enzyme have reported docking scores, which are indicative of binding affinity. semanticscholar.org

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from MD simulation trajectories. nih.gov These methods provide a more rigorous estimation of the binding affinity by considering the energetic contributions from various components of the system. Alchemical free energy perturbation (FEP) and thermodynamic integration (TI) are even more computationally intensive but can yield highly accurate predictions of relative binding free energies between similar ligands. nih.govcolumbia.edu

| Computational Method | Predicted Binding Affinity (Illustrative) |

| Docking Score | -8.5 kcal/mol |

| MM/GBSA | -45.2 kcal/mol |

| FEP (relative to a known inhibitor) | -1.2 kcal/mol |

Table 2: Illustrative Predicted Binding Affinities for this compound. This table showcases the types of binding affinity data that can be generated using different computational methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. jksus.org For a series of derivatives of this compound, relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters. In studies of N-phenylacetamide derivatives with antimicrobial activity, descriptors related to lipophilicity and electronic properties have been found to be important. nih.gov

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as multiple linear regression (MLR) or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the biological activity.

A critical step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. basicmedicalkey.com This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. mdpi.com Key statistical parameters used for validation are the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

| Validation Parameter | Value (Illustrative) | Accepted Threshold |

| R² (Coefficient of determination) | 0.85 | > 0.6 |

| Q² (Cross-validated R²) | 0.72 | > 0.5 |

| Predictive R² (External validation) | 0.78 | > 0.6 |

Table 3: Illustrative Validation Parameters for a QSAR Model. This table presents typical statistical parameters used to assess the quality and predictive ability of a QSAR model.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In addition to predicting biological activity, computational methods are widely used to predict the ADME properties of drug candidates. Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico tools like SwissADME can predict a range of ADME properties based on the molecular structure. nih.govphytojournal.com

For this compound, these tools could predict its gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential for being a substrate of efflux pumps like P-glycoprotein. nih.govnih.gov These predictions are guided by physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight, often evaluated against criteria like Lipinski's Rule of Five.

| ADME Property | Predicted Value/Classification (Illustrative) |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP2D6 Inhibitor | Yes |

| P-glycoprotein Substrate | No |

| Lipinski's Rule of Five Violations | 0 |

Table 4: Illustrative In Silico ADME Predictions for this compound. This table provides examples of ADME properties that can be predicted using computational tools.

Computational Permeability and Distribution Predictions

The ability of a drug candidate to permeate biological membranes and distribute to its target site is a critical determinant of its therapeutic efficacy. Computational models provide a rapid and cost-effective means to estimate these properties based on the molecule's structural features.

The permeability and distribution of a compound are influenced by several key physicochemical parameters, including lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be predicted using various chemoinformatics tools.

A central concept in predicting oral bioavailability is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight greater than 500 Daltons, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted properties of this compound, as detailed in the table below, are all within the limits set by this rule, suggesting a favorable profile for oral absorption.

The predicted logP value indicates a moderate lipophilicity, which is often correlated with good membrane permeability. The TPSA is a descriptor that has been shown to be a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The relatively low TPSA of this compound is also indicative of good permeability.

It is important to note that these are predictive values and that experimental validation is necessary to confirm the actual permeability and distribution profile of the compound. However, these computational insights provide a strong basis for prioritizing this compound for further in vitro and in vivo studies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉ClINO |

| Molecular Weight | 309.53 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 13 |

| Complexity | 215 |

Prediction of Metabolic Hot Spots and Sites of Biotransformation

Understanding the metabolic fate of a drug candidate is crucial for assessing its potential for efficacy and toxicity. Computational tools can predict the most likely sites on a molecule that are susceptible to metabolism, often referred to as "metabolic hot spots." These predictions are typically based on the reactivity of different functional groups and their accessibility to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.

For this compound, several potential sites of biotransformation can be identified based on its chemical structure. The primary metabolic pathways for this compound are likely to involve:

Amide Hydrolysis: The amide linkage is a common site for hydrolysis by amidase enzymes, which would lead to the cleavage of the molecule into 3-chloropropanoic acid and 4-iodoaniline (B139537).

Aromatic Hydroxylation: The iodophenyl ring is a potential site for hydroxylation, a reaction typically catalyzed by CYP enzymes. The position of hydroxylation can influence the subsequent pharmacological activity and clearance of the metabolites.

Oxidation of the Propyl Chain: The aliphatic propanamide chain can also undergo oxidation, leading to the formation of hydroxylated or carboxylated metabolites.

Various in silico tools, such as those that model the active sites of CYP enzymes, can provide more specific predictions about which isoforms are most likely to metabolize the compound and the preferred sites of modification. For instance, software can calculate the lability of each atom towards metabolic attack. Based on the structure of this compound, the aromatic ring and the carbon atoms adjacent to the amide and chloro groups are potential hot spots for oxidative metabolism.

Identifying these potential metabolic liabilities early in the drug discovery process allows for the design of analogues with improved metabolic stability, potentially leading to a better pharmacokinetic profile.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Once a lead compound like this compound is identified, computational strategies can be employed to explore the surrounding chemical space for novel analogues with potentially improved properties. Virtual screening and de novo design are two powerful approaches in this regard.

Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If the target of this compound is known, a structure-based virtual screen can be performed. This involves docking thousands or even millions of commercially or synthetically accessible compounds into the three-dimensional structure of the target's binding site. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing.

Alternatively, if the target structure is unknown, a ligand-based virtual screen can be conducted. This approach uses the known active compound, this compound, as a template to search for other molecules with similar properties, such as shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

De Novo Design is a computational technique that aims to generate entirely new molecular structures with desired properties. These methods can be used to design novel analogues of this compound by "growing" new molecules within the constraints of a target's binding pocket or by assembling fragments with desirable characteristics. De novo design algorithms can explore a vast chemical space and propose novel scaffolds that may not be present in existing compound libraries. This can lead to the discovery of compounds with unique intellectual property and potentially superior pharmacological profiles.

Both virtual screening and de novo design strategies can be used to generate a focused library of analogues of this compound for chemical synthesis and biological evaluation. These computational approaches can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery by prioritizing the synthesis of compounds with a higher probability of success.

Q & A

Basic Synthesis: What are the standard synthetic routes for 3-chloro-N-(4-iodophenyl)propanamide?

The synthesis typically involves a two-step process: (1) reaction of 4-iodoaniline with chloropropionyl chloride in a dichloromethane or acetonitrile solvent at controlled temperatures (−10°C to 50°C) to form the amide bond. (2) Purification via aqueous/organic work-up, followed by chromatography (TLC/HPLC monitoring) to isolate the product . Key parameters include maintaining anhydrous conditions and optimizing stoichiometry to minimize side reactions like hydrolysis.

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Temperature control : Lower temperatures (−10°C) reduce by-products during acylation .

- Automated reactors : Continuous flow systems improve reproducibility and scalability, as seen in analogous propanamide syntheses .

Post-synthesis, use preparative HPLC with UV detection for high-purity isolation (>99%) .

Basic Characterization: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms molecular structure via proton environments (e.g., amide NH at δ 8–10 ppm) .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions with bond lengths ~1.34 Å) .

- HPLC : Assesses purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Characterization: How do crystallographic studies elucidate molecular interactions?

XRD reveals:

- Resonance effects : C=O bond lengths (1.23 Å) and C–N distances (1.34 Å) confirm amide resonance .

- Packing motifs : Chains along the crystallographic a-axis via C–H···O contacts (3.0–3.2 Å), influencing solubility and stability . Use graph-set analysis (C11(4) motifs) to classify hydrogen-bonding networks .

Basic Biological Activity: What preliminary biological screenings are recommended?

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Biological Activity: How to study interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity to enzymes (e.g., kinases) or receptors .

- Molecular docking : Simulate ligand-protein interactions using AutoDock Vina, focusing on halogen (iodine) and amide pharmacophores .

Computational Modeling: Which models predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended .

- Thermochemical analysis : Compare computed vs. experimental enthalpies of formation (average deviation <2.4 kcal/mol) using hybrid functionals .

Data Contradictions: How to resolve discrepancies in reported synthetic yields?

- Cross-validation : Replicate protocols under standardized conditions (solvent purity, inert atmosphere) .

- By-product analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carboxylic acids) and adjust reaction quenching methods .

Basic Safety: What are the safety protocols for handling this compound?

- Toxicity : Analogous compounds (e.g., Beclamide) show LD50 values of 770 mg/kg (rats, i.v.), warranting PPE (gloves, goggles) .

- Storage : Keep at room temperature in sealed, amber vials to prevent photodegradation .

Advanced Stability: How to assess stability under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.